molecular formula C14H14N4O4S B2935787 ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 2034255-63-3

ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2935787
CAS No.: 2034255-63-3
M. Wt: 334.35
InChI Key: ACLBZBPVVXCQBL-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of pyrimidine and thiazole rings, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is often formed through the cyclization of α-haloketones with thiourea or thioamides.

    Coupling of the Rings: The pyrimidine and thiazole rings are then coupled through a series of condensation reactions, often involving the use of coupling agents such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.

    Reduction: The compound can be reduced using reducing agents like NaBH4 or LiAlH4 to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4, H2/Pd

    Substitution: NaOH, KOH, various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield alcohols or amines.

Scientific Research Applications

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Comparison with Similar Compounds

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can be compared with other similar compounds such as:

    Pyrimidine Derivatives: Compounds like 2-amino-4-hydroxypyrimidine-5-carboxylate, which share the pyrimidine ring but lack the thiazole ring.

    Thiazole Derivatives: Compounds like 2-amino-4-methylthiazole-5-carboxylate, which share the thiazole ring but lack the pyrimidine ring.

The uniqueness of this compound lies in its combined pyrimidine and thiazole rings, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-2-22-13(21)7-3-4-9-11(7)17-14(23-9)18-12(20)8-5-10(19)16-6-15-8/h5-7H,2-4H2,1H3,(H,15,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLBZBPVVXCQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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